molecular formula C19H18N2O3 B3038989 (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide CAS No. 945453-47-4

(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide

Cat. No.: B3038989
CAS No.: 945453-47-4
M. Wt: 322.4 g/mol
InChI Key: LNKPAQNDSCOUPS-SOFGYWHQSA-N
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Description

(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide (referred to hereafter as the target compound) is a synthetic acrylamide derivative featuring a catechol (3,4-dihydroxyphenyl) group and an indole-containing ethylamine side chain. Its structure combines the redox-active catechol moiety, known for antioxidant properties, with the indole group, which is often associated with neuroactive or enzyme-inhibitory effects. Synthesized via condensation reactions between caffeic acid derivatives and indolylethylamine, this compound achieved a high yield of 91% in optimized conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-17-7-5-13(11-18(17)23)6-8-19(24)20-10-9-14-12-21-16-4-2-1-3-15(14)16/h1-8,11-12,21-23H,9-10H2,(H,20,24)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKPAQNDSCOUPS-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-indoleacetic acid and 3,4-dihydroxycinnamic acid.

    Amide Bond Formation: The carboxylic acid group of 3-indoleacetic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This activated intermediate then reacts with the amine group of 3,4-dihydroxycinnamic acid to form the desired amide bond.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The catechol moiety can be oxidized to form quinones.

    Reduction: The double bond in the acrylamide group can be reduced to form the corresponding saturated amide.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or ceric ammonium nitrate (CAN) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated amides.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell growth and survival. For instance, it has been observed to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 has been documented.

  • Clinical Relevance : The anti-inflammatory effects suggest potential applications in conditions like rheumatoid arthritis and other inflammatory disorders.

Neuroprotective Properties

There is emerging evidence that this compound may offer neuroprotective effects, potentially benefiting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Research Findings : Studies have demonstrated that the compound can protect neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegeneration.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate that it exhibits activity against certain bacteria and fungi.

  • Potential Applications : This could lead to the development of new antimicrobial agents derived from this compound.

Table 1: Summary of Key Studies on this compound

Study ReferenceApplication AreaFindingsYear
AnticancerInduced apoptosis in breast cancer cells via caspase activation2023
Anti-inflammatoryInhibited COX-2 expression in vitro2017
NeuroprotectionReduced oxidative stress markers in neuronal cultures2020
AntimicrobialEffective against Staphylococcus aureus and Candida albicans2021

Detailed Insights from Case Studies

  • Anticancer Research :
    • A study published in Chemistry & Biology revealed that this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Anti-inflammatory Mechanisms :
    • Research conducted at a leading pharmacological institute demonstrated that the compound effectively reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory drug .
  • Neuroprotective Effects :
    • A recent investigation highlighted the neuroprotective capabilities of this compound against amyloid-beta toxicity in neuronal cells, indicating its promise for Alzheimer's disease treatment .
  • Antimicrobial Studies :
    • In vitro studies showed that the compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, warranting further exploration for therapeutic use .

Mechanism of Action

The mechanism of action of (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways Involved: The compound may modulate pathways such as the NF-κB pathway, which is crucial in regulating immune response and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Hydroxyl vs. Methoxy Groups
  • Target Compound : The 3,4-dihydroxyphenyl (catechol) group enhances antioxidant activity via radical scavenging but may reduce metabolic stability due to rapid oxidation.
  • (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) : Replacing hydroxyl groups with methoxy groups (3,4-dimethoxy) improves lipophilicity and stability. This analog showed potent acetylcholinesterase (AChE) inhibition (IC50 = 11.51 μM), likely due to enhanced membrane permeability and interactions with the enzyme’s catalytic site .
  • Compound 10c: Similar to the target compound but with a 2-(3,4-dimethoxyphenyl)ethylamide side chain.
Electron-Withdrawing Substituents

Variations in the Amide Side Chain

Indolylethyl vs. Tyramine Derivatives
  • Target Compound : The 2-(3-indolyl)ethyl group may facilitate interactions with serotonin or tryptophan-associated receptors, contributing to neuroactivity.
  • N-Caffeoyltyramine : Replacing the indole with a 4-hydroxyphenethyl (tyramine) group shifts activity toward antioxidant pathways. This analog, isolated from Lycium species, demonstrated antioxidant effects in cell models .
  • (E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5a) : Adding a methyl group to the indole nitrogen and trimethoxy substituents on the phenyl ring improved AChE inhibition (data described in prior studies) .

Mechanistic and Functional Insights

  • Antioxidant Activity : The catechol group in the target compound and N-Caffeoyltyramine donates hydrogen atoms to neutralize free radicals, a property absent in methoxy-substituted analogs .
  • Enzyme Inhibition : Methoxy groups in 5q and 5a enhance lipophilicity, facilitating penetration into AChE’s hydrophobic active site gorge .
  • Anti-inflammatory Effects: NO suppression by the target compound correlates with downregulation of iNOS, a mechanism shared with Lycium-derived compound 3a .

Biological Activity

(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide, also known as indolyl acrylamide, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H18N2O3
  • Molecular Weight : 322.36 g/mol
  • CAS Number : 945453-47-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Diacylglycerol Acyltransferase (DGAT) :
    • Research indicates that derivatives of indolyl acrylamide exhibit potent DGAT inhibitory activity. This enzyme plays a crucial role in lipid metabolism, and its inhibition may have implications for treating metabolic disorders such as obesity and diabetes .
  • Antioxidant Activity :
    • The compound's structure suggests potential antioxidant properties due to the presence of hydroxyl groups in the phenolic part of the molecule. Antioxidants are vital in mitigating oxidative stress-related diseases .
  • G Protein-Coupled Receptors (GPCRs) :
    • The compound may interact with GPCRs, which are pivotal in various signaling pathways. This interaction can lead to diverse physiological effects, including modulation of neurotransmitter release and cardiovascular responses .

Anticancer Properties

Several studies have explored the anticancer potential of indolyl acrylamide derivatives:

  • Cell Line Studies :
    • In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, one study reported significant cytotoxicity against breast cancer cells at micromolar concentrations .

Anti-inflammatory Effects

Indolyl acrylamide has shown promise in reducing inflammation:

  • In Vivo Models :
    • Animal models have indicated that treatment with this compound can reduce inflammatory markers and symptoms associated with conditions like arthritis, highlighting its therapeutic potential in inflammatory diseases .

Case Studies

  • Study on Metabolic Disorders :
    • A study conducted on rat liver microsomes found that indolyl acrylamide derivatives significantly inhibited DGAT activity, leading to reduced triglyceride levels. This suggests a potential application in managing hyperlipidemia .
  • Antitumor Activity :
    • A specific case study demonstrated that a derivative of this compound exhibited a dose-dependent decrease in tumor size in xenograft models, providing evidence for its efficacy as an anticancer agent .

Comparative Biological Activity Table

Compound NameTarget EnzymeActivityReference
Indolyl Acrylamide Derivative 1DGATInhibition
Indolyl Acrylamide Derivative 2Cancer Cell LinesCytotoxicity
Indolyl Acrylamide Derivative 3Inflammatory MarkersReduction

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for preparing (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide and its analogs?

  • Methodological Answer : The compound is synthesized via a multi-step protocol involving coupling reactions. For example, α-bromoacrylic acid derivatives are reacted with indole-containing amines under EDCI/DMAP catalysis in DMF to form acrylamide bonds. Solvent systems like ethyl acetate/petroleum ether (1:1) are used for purification, followed by column chromatography. Yields typically range from 64–69%, with purity confirmed via TLC (Rf values: 0.58–0.86) and melting point analysis (e.g., 184 ± 1°C for bromo derivatives) .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • UV-Vis : Absorbance peaks at 280–320 nm indicate conjugated systems .
  • IR : Key stretches include amide C=O (~1650 cm⁻¹) and phenolic O-H (~3400 cm⁻¹) .
  • NMR : 1^1H NMR resolves indole protons (δ 7.2–7.8 ppm), acrylamide vinyl protons (δ 6.3–6.8 ppm, J = 15–16 Hz), and dihydroxyphenyl signals (δ 6.7–6.9 ppm). 13^{13}C NMR confirms carbonyl carbons at ~165 ppm .
  • MS : Molecular ion peaks (e.g., m/z 397 for bromo derivatives) validate molecular weight .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Initial screening includes:

  • Antioxidant assays : Nitric oxide scavenging activity (IC₅₀ values measured via Griess reagent) and DPPH radical inhibition .
  • Anti-inflammatory testing : Carrageenan-induced paw edema models in rodents, with dose-dependent inhibition of COX-2 .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for HT-29 and MCF-7 cells) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or indole rings) affect bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs:

  • Electron-withdrawing groups (e.g., -Br, -NO₂) on the phenyl ring enhance antioxidant activity but reduce solubility .
  • Methoxy groups on the indole moiety improve anti-inflammatory potency by 30–40% due to enhanced lipophilicity .
  • Polar substituents (e.g., -OH, -NH₂) increase water solubility but may reduce membrane permeability .

Q. What mechanistic pathways are hypothesized for its anticancer activity?

  • Methodological Answer : Proposed mechanisms include:

  • Apoptosis induction : Caspase-3/7 activation confirmed via fluorometric assays .
  • ROS modulation : Flow cytometry detects intracellular ROS reduction in treated cells .
  • Kinase inhibition : Molecular docking studies suggest binding to EGFR (ΔG = -9.2 kcal/mol) and VEGFR-2 .

Q. How can researchers resolve contradictions in antioxidant assay data across studies?

  • Methodological Answer : Discrepancies arise from assay conditions:

  • pH sensitivity : Adjust to physiological pH (7.4) for nitric oxide scavenging assays .
  • Standardization : Use Trolox as a positive control in DPPH assays to normalize IC₅₀ values .
  • Interference mitigation : Precipitate proteins in cell lysates before spectrophotometric analysis .

Q. What advanced techniques optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes with 15% yield improvement .
  • Catalyst screening : Pd/C (5% w/w) enhances coupling efficiency in indole-acrylamide formation .
  • Solvent optimization : Replace DMF with DMSO for higher solubility of dihydroxyphenyl intermediates .

Q. How does crystallography inform the compound’s molecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., space group P6₃/mmc) reveals:

  • Hydrogen bonding : O-H···O interactions between dihydroxyphenyl groups and solvent molecules (d = 2.8 Å) .
  • Packing motifs : π-π stacking (3.5 Å) between indole rings stabilizes the lattice .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide

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